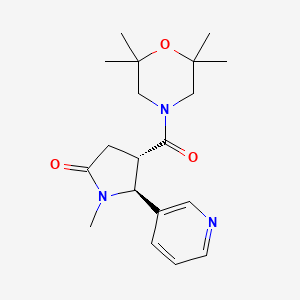![molecular formula C15H16ClN3O2S B7342495 1-(2-chloro-4-methylthiophen-3-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea](/img/structure/B7342495.png)
1-(2-chloro-4-methylthiophen-3-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-4-methylthiophen-3-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is known for its unique chemical structure and mechanism of action, which makes it a promising candidate for the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of 1-(2-chloro-4-methylthiophen-3-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea involves the inhibition of certain enzymes and receptors that are involved in disease progression. This compound has been shown to target specific proteins and enzymes in cancer cells, leading to their death and inhibition of tumor growth. Additionally, it exhibits anti-inflammatory and anti-infective properties by targeting specific receptors and enzymes involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It exhibits potent anti-cancer activity by inhibiting tumor growth and inducing cancer cell death. Additionally, it has anti-inflammatory and anti-infective properties by inhibiting specific enzymes and receptors involved in these processes. This compound has also been shown to have potential neuroprotective effects by targeting specific receptors involved in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-chloro-4-methylthiophen-3-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea in lab experiments include its potent activity against various disease targets, its unique mechanism of action, and its potential for the development of new drugs and therapies. However, its limitations include its complex synthesis method and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 1-(2-chloro-4-methylthiophen-3-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea. These include the development of new analogs with improved activity and reduced toxicity, the identification of new disease targets for this compound, and the investigation of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for the development of new drugs and therapies.
Synthesemethoden
The synthesis of 1-(2-chloro-4-methylthiophen-3-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea involves several steps, including the reaction of 2-chloro-4-methylthiophen-3-ylamine with (2S,3R)-2-pyridin-4-yloxolan-3-yl isocyanate in the presence of a suitable solvent and catalyst. The resulting intermediate is then treated with urea to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-4-methylthiophen-3-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have shown that this compound exhibits potent activity against various disease targets, including cancer, inflammation, and infectious diseases. Additionally, its unique mechanism of action makes it a promising candidate for the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
1-(2-chloro-4-methylthiophen-3-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c1-9-8-22-14(16)12(9)19-15(20)18-11-4-7-21-13(11)10-2-5-17-6-3-10/h2-3,5-6,8,11,13H,4,7H2,1H3,(H2,18,19,20)/t11-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHRIOPCTXTWEP-YPMHNXCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)NC2CCOC2C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=C1NC(=O)N[C@@H]2CCO[C@H]2C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(3-cyanopyridin-2-yl)pyrazol-4-yl]-3-[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]urea](/img/structure/B7342419.png)
![1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea](/img/structure/B7342427.png)
![1-[[(3S)-3,4-dihydro-1H-isochromen-3-yl]methyl]-3-[3-(3-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]urea](/img/structure/B7342429.png)
![[(1R,2R)-2-thiophen-3-ylcyclopropyl]-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7342435.png)
![(3aS,6R,6aR)-N-[5-chloro-2-(cyclobutylmethoxy)phenyl]-6-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxamide](/img/structure/B7342441.png)
![3-[Methyl-[(1-phenyl-5-propan-2-ylpyrazol-4-yl)carbamoyl]amino]cyclobutane-1-carboxamide](/img/structure/B7342444.png)
![1-[[(3S)-3,4-dihydro-1H-isochromen-3-yl]methyl]-3-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)urea](/img/structure/B7342457.png)
![1-[(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-yl]-3-[1-ethyl-5-(trifluoromethyl)pyrazol-4-yl]urea](/img/structure/B7342464.png)
![1-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-3-[5-(oxan-4-yl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7342472.png)
![1-[(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(4-fluoro-3-methylsulfonylphenyl)urea](/img/structure/B7342477.png)
![3-(4-ethyl-3-methoxyphenyl)-1-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-1-methylurea](/img/structure/B7342488.png)
![3-[(4-Fluoro-2-morpholin-4-ylphenyl)carbamoyl-methylamino]cyclobutane-1-carboxamide](/img/structure/B7342516.png)
![1-[[(3S)-3,4-dihydro-1H-isochromen-3-yl]methyl]-3-(4-fluoro-2-morpholin-4-ylphenyl)urea](/img/structure/B7342522.png)
